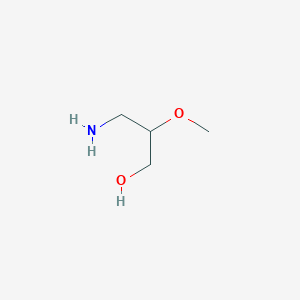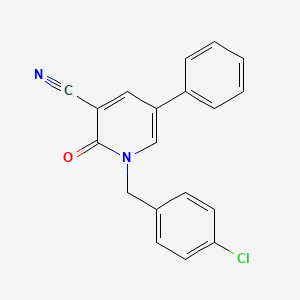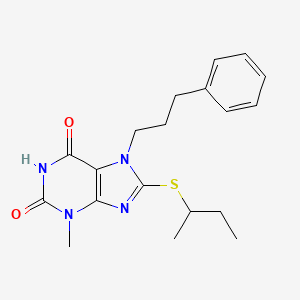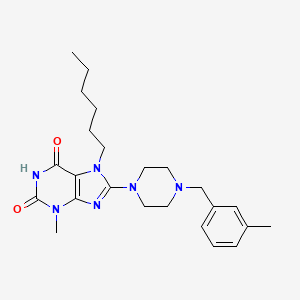
3-Amino-2-methoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methoxypropan-1-ol is an organic compound with the molecular formula C₄H₁₁NO₂. It is a colorless, hygroscopic solid that plays a significant role in various synthetic processes and pharmaceutical applications. The compound consists of an amino group (-NH₂) attached to the carbon atom adjacent to the methoxy group (-OCH₃), with a hydroxyl group (-OH) on the adjacent carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Amino-2-methoxypropan-1-ol involves the reduction of 3-nitro-2-methoxypropan-1-ol using a suitable reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst. The resulting amino alcohol can then be isolated and characterized.
Industrial Production Methods
Industrial production methods for this compound typically involve the alkylation of methanol with propylene oxide using sodium hydroxide as a catalyst. This process yields a mixture of 1-methoxy-2-propanol and other isomers .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or hydrogen gas over a metal catalyst.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Different amines or alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-2-methoxypropan-1-ol has several scientific research applications:
Antimalarial Activity: Derivatives of this compound exhibit potential in antimalarial applications.
Enzymatic Resolution in Asymmetric Synthesis: The compound’s derivatives are used in the enzymatic resolution of chiral 1,3-amino alcohols, crucial in the asymmetric synthesis of pharmaceuticals.
Oligonucleotide Synthesis: The compound is utilized in the synthesis of oligonucleotides containing a primary amino group at the 5’-terminus, significant in molecular biology.
Mechanism of Action
The mechanism of action of 3-Amino-2-methoxypropan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-methoxypropan-2-ol
- 2-Amino-2-methyl-1-propanol
- Aminomethyl propanol
Uniqueness
3-Amino-2-methoxypropan-1-ol is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an amino group, methoxy group, and hydroxyl group provides versatility in synthetic and research applications .
Properties
IUPAC Name |
3-amino-2-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJJZSYLNCLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2631884.png)
![3-(3-fluorophenyl)-8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2631885.png)

![methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2631888.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2631895.png)
![1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea](/img/structure/B2631896.png)

